N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule featuring:
- Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups.
- Propan-2-yloxypropyl substituent: A branched ether chain at position 2, enhancing solubility and steric bulk.
- Indol-3-yl ethyl carboxamide: A tryptamine-derived side chain at position 5, enabling receptor interactions via hydrogen bonding and π-stacking.
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(2)32-13-5-12-28-24(30)20-9-8-17(14-21(20)25(28)31)23(29)26-11-10-18-15-27-22-7-4-3-6-19(18)22/h3-4,6-9,14-16,27H,5,10-13H2,1-2H3,(H,26,29) |
InChI Key |
WGQMIFZBLOKMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoindole Core
The 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid is synthesized via a two-step process:
-
Cyclization : Phthalic anhydride derivatives react with 3-(propan-2-yloxy)propylamine in dimethylformamide (DMF) at 110°C for 12 hours, forming the isoindole ring.
-
Carboxylation : Introduction of the carboxylic acid group at position 5 is achieved using CO₂ under high pressure (5 atm) with a palladium catalyst.
Amide Bond Formation
The final amide coupling employs Schotten-Baumann conditions :
-
The isoindole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux.
-
The acid chloride reacts with indole-3-ethylamine in dichloromethane (DCM) with aqueous NaOH to maintain pH 8–9. The reaction proceeds at 0–5°C for 4 hours, yielding the target compound.
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium-catalyzed carboxylation : Adding 1 mol% Pd(PPh₃)₄ reduces reaction time from 24 to 8 hours.
-
Acid scavengers : Using 2,6-lutidine during chlorination minimizes decomposition, improving acid chloride purity to 98%.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the dioxoisoindole structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-yloxypropyl side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted propan-2-yloxypropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, making this compound a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of the indole and isoindole structures may provide unique pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety could bind to serotonin receptors, while the isoindole structure might interact with other protein targets, leading to a combined effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Comparison of Isoindole Derivatives
Table 1: Key Isoindole-Based Analogues
Key Findings :
Comparison with Non-Isoindole Analogues
Table 2: Non-Isoindole Analogues with Shared Motifs
Structural and Pharmacological Implications
Substituent Effects on Solubility and Bioavailability
- Propan-2-yloxypropyl vs. Methoxypropyl : The target’s isopropyl ether may improve metabolic stability over the methoxy group in , which is prone to demethylation.
- Diethylphenyl vs. Indole Carboxamide : The diethylphenyl group in increases lipophilicity (LogP ~4.5 estimated) but reduces solubility, whereas the target’s carboxamide enhances hydrophilicity (PSA ~85 vs. 66.48 in ).
Receptor Binding Potential
- The isoindole-1,3-dione core provides a rigid, planar structure for stacking with aromatic residues in enzymes (e.g., kinases or IDO-1 ).
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide, commonly referred to as compound SDB-006, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
This structure features an indole moiety, which is known for its diverse biological activities. The presence of a dioxo group and an isoindole framework further contributes to its potential pharmacological effects.
Research indicates that compounds containing indole and isoindole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with indole derivatives have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
- Anticancer Properties : Studies have highlighted the antiproliferative effects of indole derivatives on cancer cell lines. For example, some compounds in this class have shown IC50 values in the micromolar range against A549 lung cancer cells, indicating their potential for cancer treatment .
Biological Activity Data
The following table summarizes the biological activity of SDB-006 and related compounds:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the efficacy of various indole derivatives against MRSA, SDB-006 was found to inhibit biofilm formation without affecting the viability of planktonic cells. This suggests a unique mechanism that could be exploited for developing new antibiotics .
- Cytotoxicity Assessment : A cytotoxicity study revealed that several derivatives exhibited significant cytotoxic effects on cancer cell lines, with some compounds showing preferential suppression of rapidly dividing cells compared to non-tumor cell lines .
- In Vivo Studies : Further research is required to evaluate the in vivo efficacy and safety profile of SDB-006. Preliminary studies indicate promising results; however, comprehensive animal studies are necessary to confirm these findings.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on stepwise modifications, such as adjusting reaction temperatures (e.g., reflux in acetic acid for controlled crystallization ), using NaBH₄ for selective reductions , and employing flash column chromatography for purification . Monitoring intermediates via thin-layer chromatography (TLC) and verifying stoichiometric ratios of reagents (e.g., sodium acetate as a catalyst ) can enhance reproducibility.
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: Combine nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) to verify proton and carbon environments, particularly for the indole and isoindole moieties , with high-resolution mass spectrometry (HR-ESI-MS) to confirm molecular weight . Infrared spectroscopy (FTIR) can validate functional groups like the carboxamide and dioxo groups .
Q. What solvent systems are recommended for solubility testing and crystallization?
Methodological Answer: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility due to the compound’s carboxamide and hydrophobic indole groups . For crystallization, use mixtures of DMF/acetic acid or ethanol/water, which have proven effective for structurally similar isoindole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the propan-2-yloxypropyl substituent?
Methodological Answer: Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy, butoxy) or branched vs. linear substituents. Compare their biological activity (e.g., receptor binding assays) and physicochemical properties (logP, solubility) to isolate the substituent’s impact . Molecular docking simulations can further predict interactions with target proteins .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer: Employ density functional theory (DFT) to optimize the compound’s geometry and electrostatic potential surfaces . Molecular dynamics (MD) simulations can assess stability in lipid bilayers or protein binding pockets, leveraging tools like ACD/Labs Percepta for property prediction .
Q. How should researchers address contradictory data in stability studies under varying pH conditions?
Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. Compare degradation pathways in acidic (pH 1.2) vs. neutral (pH 7.4) buffers, and correlate findings with computational hydrolysis models .
Q. What strategies are effective for identifying metabolites in pharmacokinetic studies?
Methodological Answer: Employ LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Focus on oxidative pathways (e.g., hydroxylation of the indole ring) and phase II conjugates (glucuronidation), guided by cytochrome P450 isoform specificity .
Methodological Notes
- Synthesis Challenges : The isoindole-1,3-dione core requires anhydrous conditions to prevent hydrolysis during coupling reactions .
- Data Validation : Cross-validate spectral data with synthetic intermediates (e.g., tert-butyl esters) to rule out artifacts .
- Biological Assays : Prioritize cell-based assays over enzyme-only screens to account for membrane permeability limitations due to the compound’s hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
